2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide
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Overview
Description
2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide typically involves the reaction of 2,6-dichloropyridine with 5-methyl-2-pyridylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its potential bioactivity.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-4-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.
2,6-Dichloroisonicotinic acid: Another related compound with similar structural features.
Uniqueness
2,6-Dichloro-n-(5-methyl-2-pyridyl)pyridine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9Cl2N3O |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2,6-dichloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H,15,17,18) |
InChI Key |
MZZKAFWHUWKWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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